molecular formula C19H20N2O2 B2402384 4-(3-methylbenzoyl)-3-propyl-3,4-dihydro-2(1H)-quinoxalinone CAS No. 1009235-41-9

4-(3-methylbenzoyl)-3-propyl-3,4-dihydro-2(1H)-quinoxalinone

Cat. No. B2402384
CAS RN: 1009235-41-9
M. Wt: 308.381
InChI Key: WGYXPTICMYKQFA-UHFFFAOYSA-N
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Description

This compound is a quinoxalinone derivative. Quinoxalinones are a class of organic compounds that contain a quinoxaline core, which consists of a benzene ring fused to a 1,4-diazine ring .


Molecular Structure Analysis

The molecular structure of quinoxalinones consists of a benzene ring fused to a 1,4-diazine ring. The specific substitutions at the 3 and 4 positions in your compound would likely influence its chemical properties .


Chemical Reactions Analysis

Again, while specific reactions for this compound aren’t available, quinoxalinones are known to participate in a variety of chemical reactions. For example, they can undergo oxidation, reduction, and various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, quinoxalinones are solid at room temperature and exhibit strong absorption in the UV-visible region .

Scientific Research Applications

Future Directions

The future research directions for this compound would likely depend on its specific properties and potential applications. Quinoxalinones are a topic of ongoing research due to their potential biological activities, and new synthetic methods and applications are continually being explored .

properties

IUPAC Name

4-(3-methylbenzoyl)-3-propyl-1,3-dihydroquinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-3-7-17-18(22)20-15-10-4-5-11-16(15)21(17)19(23)14-9-6-8-13(2)12-14/h4-6,8-12,17H,3,7H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYXPTICMYKQFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=CC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666597
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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